molecular formula C18H14N4OS B11048548 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11048548
M. Wt: 334.4 g/mol
InChI Key: VTCOACHAHGGJFB-UHFFFAOYSA-N
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Description

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as glacial acetic acid and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with biomolecular targets, such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including antimicrobial and antitumor activities .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C18H14N4OS/c1-12-19-17-14-9-5-6-10-15(14)20-18(22(17)21-12)24-11-16(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VTCOACHAHGGJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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